2-(Prop-1-EN-2-YL)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-1-EN-2-YL)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives Fluorene is a polycyclic aromatic hydrocarbon consisting of a fluorene core with various substituents The compound this compound is characterized by the presence of a prop-1-en-2-yl group attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-EN-2-YL)-9H-fluorene can be achieved through several synthetic routes. One common method involves the reaction of fluorene with prop-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the bromide group by the fluorene core, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-EN-2-YL)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The prop-1-en-2-yl group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted fluorene derivatives.
Scientific Research Applications
2-(Prop-1-EN-2-YL)-9H-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various fluorene-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(Prop-1-EN-2-YL)-9H-fluorene is primarily based on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in the context of anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
Fluorene: The parent compound of 2-(Prop-1-EN-2-YL)-9H-fluorene, lacking the prop-1-en-2-yl group.
2-(Prop-1-EN-2-YL)fluorene: A similar compound with a different substitution pattern.
9H-Fluorene-2-carboxylic acid: A derivative with a carboxylic acid group at the 2-position.
Uniqueness
This compound is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
53744-54-0 |
---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-prop-1-en-2-yl-9H-fluorene |
InChI |
InChI=1S/C16H14/c1-11(2)12-7-8-16-14(9-12)10-13-5-3-4-6-15(13)16/h3-9H,1,10H2,2H3 |
InChI Key |
HUDWMFPIYVQISM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.